(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: , also known by its chemical formula C24H28N6O6, is a complex organic compound. Let’s break down its structure:
- The compound contains a pyrazolone core (a five-membered heterocyclic ring) with a nitrophenyl group attached.
- The piperazine moiety contributes to its biological activity.
- The dimethoxyphenyl group enhances its lipophilicity.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Piperazine Attachment:
Industrial Production:
- Industrial production typically involves large-scale synthesis using optimized conditions.
- Solvent choice, reaction temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions.
Reagents: Common reagents include hydrazine hydrate, acylating agents, and reducing agents.
Major Products: The desired compound itself, along with intermediates during synthesis.
Scientific Research Applications
Mechanism of Action
Molecular Targets:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C27H32N6O6 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
4-[2-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H32N6O6/c1-19-23(27(35)32(29-19)21-5-7-22(8-6-21)33(36)37)18-28-10-11-30-12-14-31(15-13-30)26(34)17-20-4-9-24(38-2)25(16-20)39-3/h4-9,16,18,29H,10-15,17H2,1-3H3 |
InChI Key |
KAMMWLUVAYIOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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